molecular formula C5H8F3NO2 B2804321 1-(3-Aminooxetan-3-yl)-2,2,2-trifluoroethanol CAS No. 2445790-76-9

1-(3-Aminooxetan-3-yl)-2,2,2-trifluoroethanol

Cat. No. B2804321
CAS RN: 2445790-76-9
M. Wt: 171.119
InChI Key: LMPINNMZOBLYJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3-Aminooxetan-3-yl)-2,2,2-trifluoroethanol” is a chemical compound with the CAS Number: 2445790-76-9 . It has a molecular weight of 171.12 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8F3NO2/c6-5(7,8)3(10)4(9)1-11-2-4/h3,10H,1-2,9H2 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 171.12 . Other physical and chemical properties such as boiling point, solubility, and others are not explicitly mentioned in the search results.

Specific safety and hazard information is not provided in the search results. For detailed safety data, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Scientific Research Applications

Antibacterial and Antifungal Properties

Research has explored the synthesis and biological activity of various derivatives related to 1-(3-Aminooxetan-3-yl)-2,2,2-trifluoroethanol. For instance, compounds have been synthesized for their potential antibacterial and antifungal properties, demonstrating effectiveness against a range of Gram-positive and Gram-negative bacteria as well as fungi. The structural confirmation of these compounds is based on analytical techniques such as IR, 1H NMR, and Mass spectral data, highlighting their potential in antimicrobial applications (Sujatha, Gani, & Shilpa, 2019).

Organic Synthesis and Medicinal Chemistry

The role of trifluoroethanol derivatives in organic synthesis and medicinal chemistry is significant. Derivatives have been synthesized through various reactions, indicating the versatility of trifluoroethanol as a building block. This includes its use in the synthesis of compounds with antibacterial activity through processes such as the Sonogashira coupling reaction. These compounds are characterized by analytical and spectral techniques, underscoring their utility in developing novel pharmaceutical agents (Bonacorso et al., 2018).

Enantioselective Synthesis

The enantioselective synthesis of compounds using trifluoroethanol derivatives highlights the importance of chiral chemistry in pharmaceutical development. Chiral Mn-aminopyridine complexes have been used in the benzylic C−H hydroxylation of arylalkanes, demonstrating the potential of trifluoroethanol in facilitating high-yield and high-selectivity chemical reactions. This research suggests the effectiveness of trifluoroethanol derivatives in producing chiral alcohols, which are crucial in the synthesis of enantiomerically pure pharmaceuticals (Ottenbacher et al., 2018).

properties

IUPAC Name

1-(3-aminooxetan-3-yl)-2,2,2-trifluoroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2/c6-5(7,8)3(10)4(9)1-11-2-4/h3,10H,1-2,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPINNMZOBLYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C(C(F)(F)F)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminooxetan-3-yl)-2,2,2-trifluoroethanol

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